molecular formula C9H5F4NO B15200833 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B15200833
M. Wt: 219.14 g/mol
InChI Key: MFKNWSGMIWAEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the reaction of a suitable precursor with trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets and distinct chemical properties .

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

6-fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-5(4-14)7(10)3-2-6(8)9(11,12)13/h2-3H,1H3

InChI Key

MFKNWSGMIWAEPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.